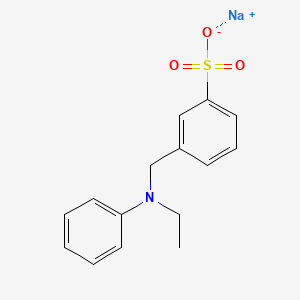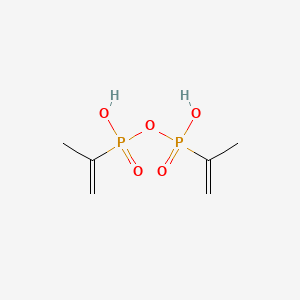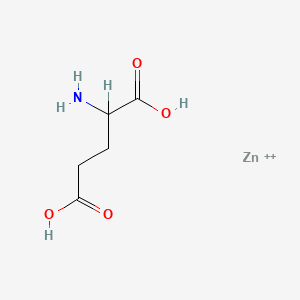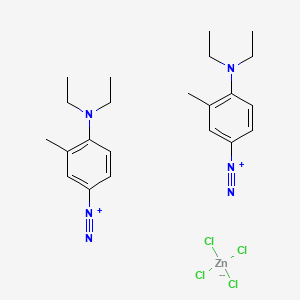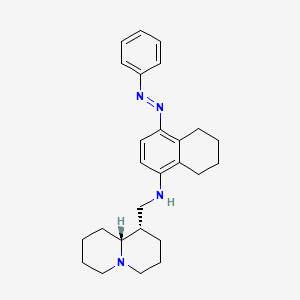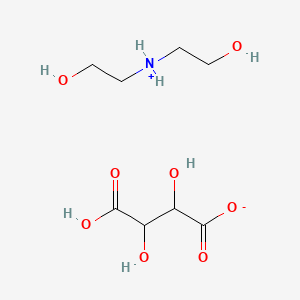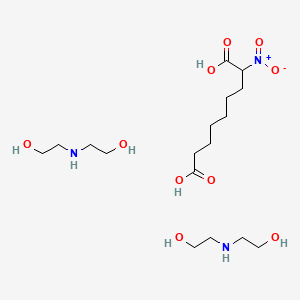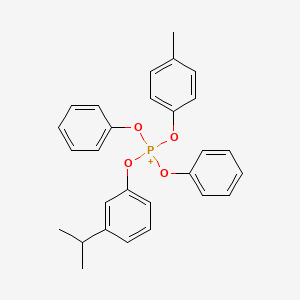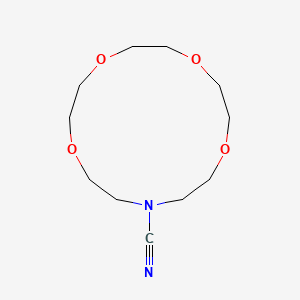
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile is a macrocyclic compound known for its unique structure, which includes a nitrogen atom and multiple oxygen atoms within a 15-membered ring. This compound is part of the crown ether family, specifically aza-crown ethers, which are known for their ability to form stable complexes with metal ions. The presence of the nitrile group adds to its versatility in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a linear polyether with a nitrile-containing amine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions due to the presence of nitrogen and oxygen atoms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Complexation: Metal-ion complexes with enhanced stability.
Substitution: Substituted derivatives with modified functional groups.
Reduction: Corresponding amines from the reduction of the nitrile group.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions and catalysis.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in metal-ion-related diseases.
Industry: Utilized in the separation and purification of metal ions in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile primarily involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This complexation can influence various molecular targets and pathways, including enzymatic activities and cellular transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the nitrile group but shares the macrocyclic structure.
1,4,7,10-Tetraoxa-15-azacyclopentadecane: Similar structure with a different ring size.
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl: Contains different substituents on the nitrogen atom.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
80900-27-2 |
|---|---|
Fórmula molecular |
C11H20N2O4 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carbonitrile |
InChI |
InChI=1S/C11H20N2O4/c12-11-13-1-3-14-5-7-16-9-10-17-8-6-15-4-2-13/h1-10H2 |
Clave InChI |
ZXFBJJNPLKHAKE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



